molecular formula C13H14N4O B11467773 3,3,5-Trimethyl-4-oxohexane-1,1,2,2-tetracarbonitrile

3,3,5-Trimethyl-4-oxohexane-1,1,2,2-tetracarbonitrile

Cat. No.: B11467773
M. Wt: 242.28 g/mol
InChI Key: VHCUGERNLCMNQI-UHFFFAOYSA-N
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Description

1-(2,4-DIMETHYL-3-OXOPENTAN-2-YL)ETHANE-1,1,2,2-TETRACARBONITRILE is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple nitrile groups and a ketone functional group, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

The synthesis of 1-(2,4-DIMETHYL-3-OXOPENTAN-2-YL)ETHANE-1,1,2,2-TETRACARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,4-dimethyl-3-oxopentane with ethane-1,1,2,2-tetracarbonitrile under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and purity.

Chemical Reactions Analysis

1-(2,4-DIMETHYL-3-OXOPENTAN-2-YL)ETHANE-1,1,2,2-TETRACARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-DIMETHYL-3-OXOPENTAN-2-YL)ETHANE-1,1,2,2-TETRACARBONITRILE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s reactivity makes it useful in the study of biochemical pathways and enzyme interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-DIMETHYL-3-OXOPENTAN-2-YL)ETHANE-1,1,2,2-TETRACARBONITRILE involves its interaction with molecular targets and pathways within a system. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(2,4-DIMETHYL-3-OXOPENTAN-2-YL)ETHANE-1,1,2,2-TETRACARBONITRILE can be compared to other compounds with similar structures, such as:

    1,1,2,2-Tetramethoxyethane: Known for its use as a solvent and reagent in organic synthesis.

    1,1,2-Trimethoxyethane: Used as a reagent in organic synthesis and as a solvent

Properties

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

3,3,5-trimethyl-4-oxohexane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C13H14N4O/c1-9(2)11(18)12(3,4)13(7-16,8-17)10(5-14)6-15/h9-10H,1-4H3

InChI Key

VHCUGERNLCMNQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C)(C)C(C#N)(C#N)C(C#N)C#N

Origin of Product

United States

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